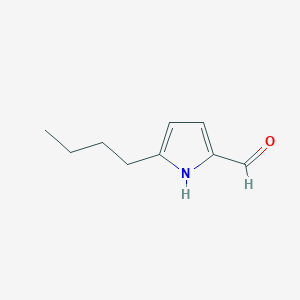
5-butyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-1H-pyrrole-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Organic Synthesis
5-butyl-1H-pyrrole-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it an essential intermediate in organic synthesis .
2. Biological Studies
The compound is utilized in biological research to study enzyme mechanisms and interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. This characteristic is particularly relevant in pharmacological research, where it has been identified as a selective inhibitor of certain cytochrome P450 enzymes .
3. Drug Design
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as hepatitis B virus (HBV) capsid assembly modulators (CAMs). Computational modeling has shown that pyrrole inhibitors exhibit strong binding interactions with the HBV core protein, suggesting their utility in developing novel antiviral therapies .
Industrial Applications
This compound is also employed in various industrial applications, including:
- Specialty Chemicals Production : The compound is used in synthesizing specialty chemicals and materials such as polymers and dyes.
- Catalysis : It has been involved in the synthesis of aluminum and zinc complexes that catalyze reactions like ring-opening polymerization .
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Antiviral Research
A recent study investigated the binding characteristics of pyrrole-scaffold inhibitors against HBV capsid proteins. The findings indicated that modifications to the pyrrole structure could enhance binding potency, leading to the development of novel CAMs with improved pharmacokinetic properties .
Case Study 2: Enzyme Inhibition
Research exploring the interaction between this compound and cytochrome P450 enzymes demonstrated its potential as a selective inhibitor, providing insights into drug metabolism and toxicity .
Eigenschaften
CAS-Nummer |
121643-38-7 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
5-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(7-11)10-8/h5-7,10H,2-4H2,1H3 |
InChI-Schlüssel |
IDKUCMMWOOJXRI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(N1)C=O |
Kanonische SMILES |
CCCCC1=CC=C(N1)C=O |
Synonyme |
1H-Pyrrole-2-carboxaldehyde, 5-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















